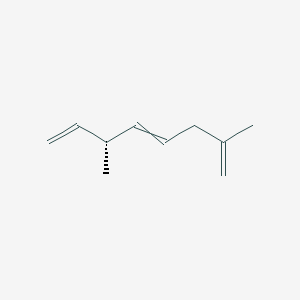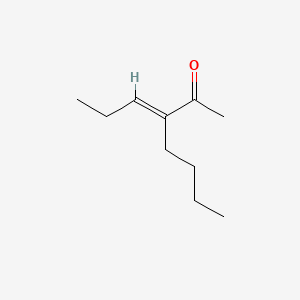
3-Propylidene-2-heptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propylidene-2-heptanone is an organic compound belonging to the class of ketones It is characterized by a seven-carbon chain with a propylidene group attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylidene-2-heptanone can be achieved through several methods. One common approach involves the aldol condensation of heptanal with propanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which undergoes dehydration to yield the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Propylidene-2-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Propylidene-2-heptanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Propylidene-2-heptanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2-Heptanone: Another ketone with a similar carbon chain length but different functional group positioning.
3-Pentanone: A shorter-chain ketone with similar reactivity.
4-Heptanone: A positional isomer with the ketone group located at the fourth carbon.
Uniqueness: 3-Propylidene-2-heptanone is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its propylidene group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
32064-70-3 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(3E)-3-propylideneheptan-2-one |
InChI |
InChI=1S/C10H18O/c1-4-6-8-10(7-5-2)9(3)11/h7H,4-6,8H2,1-3H3/b10-7+ |
InChI-Schlüssel |
RPFLFIMXXWUZCL-JXMROGBWSA-N |
Isomerische SMILES |
CCCC/C(=C\CC)/C(=O)C |
Kanonische SMILES |
CCCCC(=CCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



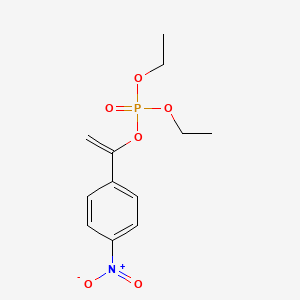

![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
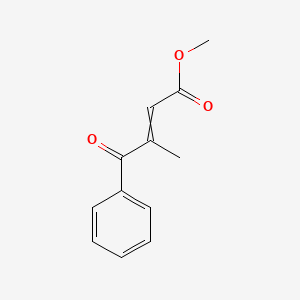

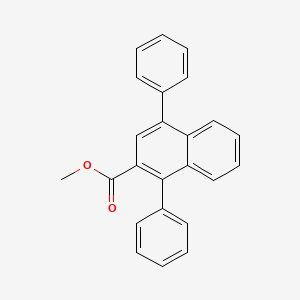
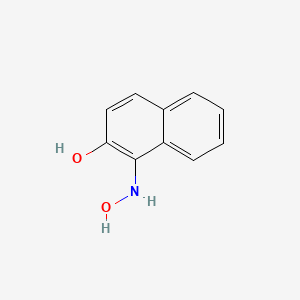
![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

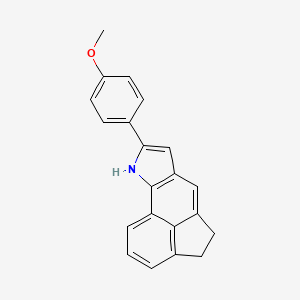

![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
